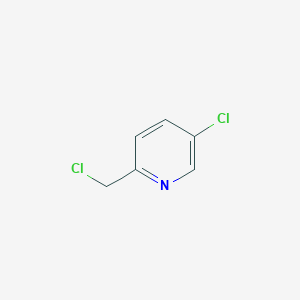

5-Chloro-2-(chloromethyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTKXEIHKDSIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561206 | |

| Record name | 5-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-24-9 | |

| Record name | 5-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 5 Chloro 2 Chloromethyl Pyridine

Synthesis from 5-Chloropicolinic Acid and Derivatives

A prominent synthetic route to 5-Chloro-2-(chloromethyl)pyridine begins with 5-chloropicolinic acid. This pathway typically involves a two-step sequence of esterification followed by reduction, or a direct chlorination approach.

Esterification and Reduction Pathways

One established method involves the initial conversion of 5-chloropicolinic acid to its methyl ester, methyl 5-chloropicolinate. This esterification is a standard procedure in organic synthesis. The subsequent and critical step is the reduction of the ester to the corresponding alcohol, (5-chloropyridin-2-yl)methanol. A common reducing agent for this transformation is sodium borohydride (B1222165) in a suitable solvent like methanol (B129727). chemicalbook.com Following the reduction, the hydroxymethyl group is then chlorinated to yield the final product, this compound. This final chlorination step is often achieved using reagents like thionyl chloride. chemicalbook.com

A multi-step process starting from 2-chloropyridine-5-carboxylic acid is also known. This involves converting the acid to its acid chloride with thionyl chloride, followed by esterification with ethanol. The resulting ester is then reduced with sodium borohydride to the hydroxymethyl compound, which is finally chlorinated with thionyl chloride to give this compound. google.comgoogle.com

Chlorination with Thionyl Chloride and Amide Catalysts

A more direct approach from 5-chloropicolinic acid involves its treatment with thionyl chloride in the presence of a catalyst. N,N-dimethylformamide (DMF) is a commonly used amide catalyst in this reaction. chemicalbook.com The reaction is typically carried out in a solvent such as dichloromethane (B109758). The use of thionyl chloride directly converts the carboxylic acid group to a chloromethyl group, although this can sometimes lead to the formation of byproducts. The Vilsmeier reagent, generated in situ from thionyl chloride and DMF, is understood to be the active chlorinating species in this type of reaction. rsc.org The reaction of picolinic acid with thionyl chloride can also lead to chlorination of the pyridine (B92270) ring itself, a potential side reaction that needs to be controlled. nih.gov

| Starting Material | Reagents | Key Steps | Product | Ref. |

| 5-Chloropicolinic acid | 1. Methanol 2. Sodium borohydride 3. Thionyl chloride | Esterification, Reduction, Chlorination | This compound | chemicalbook.com |

| 5-Chloropicolinic acid | Thionyl chloride, N,N-dimethylformamide | Direct Chlorination | This compound | chemicalbook.com |

| 2-Chloropyridine-5-carboxylic acid | 1. Thionyl chloride 2. Ethanol 3. Sodium borohydride 4. Thionyl chloride | Acid chloride formation, Esterification, Reduction, Chlorination | This compound | google.comgoogle.com |

Synthesis from 2-Chloro-5-(hydroxymethyl)pyridine

Another significant synthetic precursor for this compound is 2-chloro-5-(hydroxymethyl)pyridine. chemicalbook.com This approach focuses on the direct conversion of the hydroxymethyl group to a chloromethyl group.

Hydroxymethylation Approaches

The introduction of a hydroxymethyl group onto a pyridine ring is a key transformation. nih.gov One method to obtain the precursor, 2-chloro-5-(hydroxymethyl)pyridine, involves the reduction of 6-chloronicotinic acid derivatives. For instance, 6-chloronicotinic acid can be activated and then reduced with sodium borohydride to yield 2-chloro-5-(hydroxymethyl)pyridine. An alternative pathway starts from 6-hydroxynicotinic acid, which undergoes a series of reactions including conversion to an acid chloride, catalytic hydrogenation to an aldehyde, and further hydrogenation to 2-hydroxy-5-hydroxymethylpyridine. This intermediate is then chlorinated to give the desired product. google.com

Side-chain Chlorination Techniques

Once 2-chloro-5-(hydroxymethyl)pyridine is obtained, the final step is the chlorination of the side-chain hydroxyl group. Thionyl chloride is a frequently used reagent for this purpose, often in the presence of a solvent like dichloromethane and sometimes with a catalytic amount of N,N-dimethylformamide. chemicalbook.com This reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by chloride to yield the final product. Another method involves reacting 2-hydroxy-5-hydroxymethylpyridine with phosphorus pentachloride in phosphoryl chloride. google.com

| Starting Material | Reagents | Key Steps | Product | Ref. |

| 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl chloride, N,N-dimethylformamide | Side-chain Chlorination | This compound | chemicalbook.com |

| 6-Chloronicotinic acid | Cyanuric chloride, N-methylmorpholine, Sodium borohydride | Reduction | 2-Chloro-5-(hydroxymethyl)pyridine | |

| 2-Hydroxy-5-hydroxymethylpyridine | Phosphorus pentachloride, Phosphoryl chloride | Chlorination | This compound | google.com |

Approaches from Methylpyridines

Synthesizing this compound from methylpyridines, such as 3-picoline (3-methylpyridine), represents a more direct and potentially cost-effective route. These methods typically involve chlorination reactions that target both the pyridine ring and the methyl side chain.

One approach involves the direct chlorination of 3-methylpyridine (B133936). This can be achieved through a one-step reaction where 3-methylpyridine is reacted with chlorine gas in the presence of a supported palladium chloride catalyst. patsnap.com Another method utilizes a liquid phase chlorination of 3-picoline in an organic solvent with an acidic buffer solution to control pH and minimize byproducts. google.com

A two-step process has also been described where 3-methylpyridine is first reacted with chlorine gas in water to produce 2-chloro-5-methylpyridine (B98176). This intermediate is then further chlorinated to yield this compound. scispace.com The side-chain chlorination of 2-chloro-5-methylpyridine can be carried out using elemental chlorine, but this reaction can be difficult to control and may lead to polychlorinated byproducts. google.comgoogle.com To improve selectivity, radical initiators such as azobisisobutyronitrile (AIBN) can be used. google.compatsnap.com

| Starting Material | Reagents/Catalyst | Key Steps | Product | Ref. |

| 3-Methylpyridine | Chlorine gas, Supported palladium chloride catalyst | One-step chlorination | This compound | patsnap.com |

| 3-Picoline | Chlorine gas, Organic solvent, Acidic buffer | Liquid phase chlorination | This compound | google.com |

| 3-Methylpyridine | 1. Chlorine gas, Water 2. Chlorine gas | Two-step chlorination | This compound | scispace.com |

| 2-Chloro-5-methylpyridine | Chlorine gas, Radical initiator (e.g., AIBN) | Side-chain chlorination | This compound | google.compatsnap.com |

Chlorination of 2-Chloro-5-methylpyridine

A prevalent method for synthesizing this compound involves the direct chlorination of 2-chloro-5-methylpyridine. google.com This process, however, is not without its difficulties. The reaction can be challenging to control, often leading to the formation of polychlorinated by-products. google.com To mitigate this, the chlorination is typically halted before completion to avoid excessive side reactions, which necessitates complex purification steps to isolate the desired product. google.com

Various chlorinating agents can be employed, including elemental chlorine. google.com The reaction is often carried out in a solvent such as carbon tetrachloride and may be initiated by a catalyst like azobisisobutyronitrile. patsnap.com The use of a micro-channel reactor has been proposed to improve the reaction's efficiency and control, potentially leading to higher yields and reduced by-product formation. scispace.com

| Starting Material | Reagents | Key Conditions | Product | Challenges |

| 2-Chloro-5-methylpyridine | Elemental Chlorine | Catalytic, controlled reaction time | This compound | Formation of polychlorinated by-products, difficult to control |

Oxidative Chlorination of 3-Methylpyridine Routes

Another significant pathway starts with 3-methylpyridine (also known as β-picoline). patsnap.comgoogle.com This route typically involves a multi-step process. In one variation, 3-methylpyridine is first oxidized to 3-picolinic acid using an oxidizing agent like potassium permanganate. google.com The resulting acid is then esterified, for example, with methanol to form methyl pyridine-3-carboxylate. google.com This ester is subsequently reduced to 3-pyridinemethanol, which is then chlorinated using a reagent such as thionyl chloride to yield 3-(chloromethyl)pyridine (B1204626) hydrochloride. google.com A further chlorination step would be required to introduce the chloro-substituent at the 5-position of the pyridine ring.

Alternatively, 3-methylpyridine can be directly chlorinated. patsnap.com This can be achieved in the gas phase by mixing vaporized 3-methylpyridine with chlorine gas over a supported palladium chloride catalyst. patsnap.com This one-step method aims to simplify the synthesis process. patsnap.com

| Starting Material | Key Intermediates | Reagents | Product | Notes |

| 3-Methylpyridine | 3-Picolinic acid, 3-Pyridinemethanol | Potassium permanganate, Thionyl chloride | 3-(Chloromethyl)pyridine hydrochloride | Multi-step process |

| 3-Methylpyridine | - | Chlorine gas, Palladium chloride catalyst | 2-Chloro-5-(chloromethyl)pyridine (B46043) | One-step gas-phase reaction |

Liquid-Phase Chlorination Methods with pH Control

Liquid-phase chlorination of picoline derivatives offers another avenue for the synthesis of chlorinated pyridines. The chlorination of beta-picoline or its hydrochloride salt in the liquid phase at elevated temperatures (at least 190°C) can produce mixtures rich in chlorinated picolines. google.com This process often requires strong agitation and a high feed ratio of chlorine to the picoline starting material. google.com The reaction can be carried out non-catalytically in a suitable diluent. google.com

Controlling the pH is a critical aspect of some liquid-phase chlorination processes. For instance, in the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-picolinic acid, the reaction mixture is adjusted to an acidic pH after oxidation. google.com The hydrochlorination step itself, where a pyridine derivative is reacted with hydrogen chloride, is also a key part of this methodology, often preceding the chlorination with gaseous chlorine. google.com

Cyclization Reactions from Non-Pyridine Precursors

An alternative to modifying existing pyridine rings is the construction of the desired this compound molecule from acyclic or non-pyridine cyclic precursors. These methods can offer advantages in terms of avoiding the formation of isomers that can be problematic in direct chlorination reactions.

Cyclopentadiene-Acrolein Route

A significant and widely used industrial method involves the reaction of cyclopentadiene (B3395910) with acrolein. agropages.comgoogle.com This route leads directly to the formation of the desired product through a cyclization reaction, which helps to avoid the generation of by-products commonly seen in chlorination processes. patsnap.comgoogle.com The resulting product purity is often high, exceeding 95%. patsnap.comgoogle.com The process typically involves a chlorination addition step followed by cyclization. google.com

Innovative Cyclization with Chlorination Reagents

Innovations in the cyclization approach focus on the use of various chlorinating and cyclization reagents. google.com After the initial reaction of precursors, a chlorinated intermediate is formed in a solvent like N,N-dimethylformamide (DMF). google.com This intermediate is then treated with a chlorinating cyclization reagent to form the final product. google.com Examples of such reagents include phosgene (B1210022), diphosgene, triphosgene (B27547), thionyl chloride, and phosphorus oxychloride. google.com The reaction temperature for the cyclization step is typically in the range of 60-110°C. google.com The use of phosgene and its derivatives is often preferred. google.com The study of the acetylation of 5-chloropyridine-2,3-diamine (B1270002) with chloroacetyl chloride, leading to a subsequent ring closure to form a related bicyclic system, also provides insights into cyclization reactions in pyridine chemistry. njit.edu

| Precursors | Key Steps | Reagents | Product | Advantages |

| Cyclopentadiene, Acrolein | Chlorination addition, Cyclization | Chlorine, Cyclization reagents | This compound | High purity, avoids by-products of direct chlorination |

| Non-pyridine precursors | Formation of intermediate, Cyclization with chlorination | Phosgene, Thionyl chloride, etc. | This compound | Controlled cyclization |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to reduce its environmental impact. patsnap.com A key focus is on minimizing waste and the use of hazardous substances.

The choice of solvents and reagents is another critical area. Efforts are being made to replace hazardous solvents with greener alternatives and to use catalytic processes to reduce the amount of reagents needed. patsnap.comskpharmteco.com For instance, the use of solid phosgene or diphosgene can be an alternative to phosphorus oxychloride, potentially reducing the generation of phosphorous-containing waste. patsnap.com The development of continuous flow processes, such as using a microchannel reactor, can also contribute to a greener synthesis by offering better control, higher yields, and potentially lower energy consumption compared to traditional batch processes. scispace.comwipo.int The goal is to develop production methods that are not only economically viable but also more sustainable. patsnap.com

Minimization of By-product Formation

One common method involves the chlorination of 2-chloro-5-methylpyridine. A major issue with this process is the potential for over-chlorination, leading to the formation of polychlorinated impurities. google.com These by-products are often difficult to separate from the desired product, necessitating complex and costly purification procedures. google.com To mitigate this, the reaction must be carefully controlled, often by interrupting the chlorination process before completion to avoid excessive formation of these unwanted compounds. google.com

Another synthetic approach starts from 3-methylpyridine. In a liquid-phase chlorination method, controlling the pH of the reaction mixture is crucial. By adding an acid buffering agent to maintain a pH between 4 and 5, the formation of by-products can be significantly decreased, leading to a target product yield of approximately 90%. google.com Without this pH control, the yield of the desired product, 2-chloro-5-(trichloromethyl)pyridine (B1585791) (a precursor that can be converted to this compound), is only around 80% due to a higher prevalence of by-products. google.com

The choice of catalyst and reaction conditions also plays a pivotal role. In a gas-phase reaction using a supported palladium chloride catalyst, the selectivity for this compound can be improved, reaching a molar yield of about 50%. patsnap.com This one-step reaction from 3-methylpyridine and chlorine is reported to produce fewer waste products. patsnap.com

The table below summarizes various synthetic strategies and their impact on by-product formation and yield.

| Starting Material | Synthetic Method | Key Control Parameter | Reported Yield | Primary By-products |

| 2-Chloro-5-methylpyridine | Direct Chlorination | Reaction Time | Unsatisfactory purity if not controlled | Polychlorinated pyridines |

| 3-Methylpyridine | Liquid Phase Chlorination | pH (4-5) | ~90% | Unspecified |

| 3-Methylpyridine | Gas Phase Catalytic Chlorination | Supported Palladium Chloride Catalyst | ~50% | Unspecified |

| 2-Alkoxy-5-alkoxymethyl-pyridine | Chlorination with PCl₅/POCl₃ | Temperature (0-200°C) | 45% | Unspecified |

Utilization of Recoverable By-products

Furthermore, waste streams from the production process can be treated to recover valuable inorganic compounds. For instance, wastewater from the hydrolysis of 2-chloro-5-(chloromethyl)pyridine can be treated to recover sodium phosphate (B84403) and sodium chloride. patsnap.com The process involves crystallization and dephosphorization to obtain trisodium (B8492382) phosphate, followed by other treatments to remove organic pollutants and ultimately yield sodium chloride through evaporation and desalinization. patsnap.com

Process Scale-Up and Industrial Production Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

One of the primary considerations is the choice of reactor. Traditional stirred tank reactors can have issues with sealing, noise, and energy consumption, which can lead to unsatisfactory yields and difficulties in achieving uniform mixing. patsnap.com An alternative is the use of an air-lift loop reactor, which has been shown to offer advantages such as reduced chlorine consumption and shorter reaction times. patsnap.com

The handling of reagents and the management of reaction conditions are also critical at an industrial scale. For instance, in the chlorination of 2-alkoxy-5-alkoxymethyl-pyridine derivatives, the reaction is typically carried out at temperatures between 0°C and 200°C, with a preferred range of 10°C to 120°C. google.com The process generally involves combining the reactants with gentle cooling and then maintaining a slightly elevated temperature until the reaction is complete. google.com

The use of certain reagents also requires careful consideration due to their hazardous nature and the potential for generating significant waste. For example, the use of phosphorus oxychloride in the presence of large amounts of dimethylformamide ("Vilsmeier-Haack conditions") is not well-suited for large-scale industrial production due to the considerable amount of wastewater produced during work-up. google.com

Finally, the stability of the product and intermediates is a key factor. Lower chlorinated products from the reaction of β-picoline are thermally less stable. epo.org The final product, this compound, is a solid that does not mix well with water and can react with mild and galvanized steel, producing hydrogen gas which can form explosive mixtures with air. scbt.com Therefore, proper materials of construction and storage conditions are essential for safe industrial handling. scbt.com The compound is also incompatible with strong bases and oxidizing agents. scbt.com

| Parameter | Laboratory Scale | Industrial Scale Consideration |

| Reactor | Glassware, Stirred flasks | Air-lift loop reactors for improved efficiency and safety. patsnap.com |

| Temperature Control | Heating mantles, Ice baths | Precise temperature control systems to manage exothermic reactions and ensure optimal yield. google.com |

| Reagent Handling | Manual addition | Automated dosing systems for controlled addition of hazardous reagents like chlorinating agents. google.com |

| Work-up & Purification | Extraction, Chromatography | Distillation, crystallization, and solvent recovery systems. google.comepo.org |

| Safety | Fume hoods | Enclosed systems, proper ventilation, and consideration of material compatibility to handle hazardous chemicals and by-products safely. scbt.com |

Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The presence of a chloromethyl group at the 2-position makes 5-Chloro-2-(chloromethyl)pyridine a versatile intermediate for synthesis, as this group is highly reactive towards nucleophilic substitution. The chlorine atom on the methyl group is readily displaced by a wide range of nucleophiles, facilitating the introduction of various functional groups.

This compound can react with hydrazine (B178648) hydrate (B1144303) to form hydrazinylmethyl derivatives. For instance, the reaction of a pyridine (B92270) halide with hydrazine hydrate can yield a 2-hydrazinopyridine (B147025) derivative. google.com To drive the reaction to completion, an excess of hydrazine hydrate is often used. google.com The general reaction involves the substitution of the chlorine atom on the chloromethyl group with a hydrazine moiety. While specific studies on the direct reaction of this compound with hydrazine to form 5-chloro-2-(hydrazinylmethyl)pyridine (B13634982) are not detailed in the provided results, the reactivity of similar 2-chloropyridines suggests this pathway is feasible. youtube.com The resulting compound, (5-chloropyridin-2-yl)hydrazine, is a known chemical entity. nih.gov

The reactive chloromethyl group of this compound allows for substitution reactions with a variety of nucleophiles, including amines and thiols. These reactions are fundamental in synthesizing more complex molecules, such as pharmaceuticals and agrochemicals. chemicalbook.com For example, the reaction of 2-chloropyridine (B119429) with the amine in phenylacetonitrile (B145931) is a key step in generating the antihistamine pheniramine. wikipedia.org Nucleophilic aromatic substitution on chloropyridines, often with amines, is a common method for introducing new nitrogen-containing groups onto the pyridine ring. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

|---|---|

| Amines | Substituted Aminomethylpyridines |

| Thiols | Thioethers |

| Hydrazine | Hydrazinylmethyl Derivatives |

| Alkoxides | Alkoxymethylpyridines |

Pyridine Ring Functionalization and Reactivity

The reactivity of the pyridine ring in this compound is influenced by its electronic properties. The pyridine ring is generally electron-poor, making it susceptible to nucleophilic attack. uoanbar.edu.iq The presence of the electron-withdrawing chloro group at the 5-position further deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq

Direct C-H functionalization of pyridine rings is a field of growing interest to avoid the need for pre-functionalized precursors. rsc.org However, this is challenging due to the ring's electron-deficient nature and the coordinating power of the nitrogen atom. rsc.org For 2-chloropyridines, nucleophilic attack can occur at the carbon atom bearing the chlorine, leading to its displacement, a process known as nucleophilic aromatic substitution. youtube.com This reaction is analogous to the reaction of acid chlorides with nucleophiles, though it is generally slower because it requires the temporary disruption of the ring's aromaticity. youtube.com

Potential for Hazardous Reactions under Specific Conditions

This compound is considered a hazardous substance that can cause severe skin burns and eye damage. scbt.comnih.govapolloscientific.co.uk It is reactive and can undergo hazardous reactions under certain conditions. The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. chemsrc.com

Contact with alkaline materials can liberate heat. scbt.com It also reacts with mild and galvanized steel, producing hydrogen gas, which can form an explosive mixture with air. scbt.com Therefore, it is crucial to segregate it from alkalis, oxidizing agents, and chemicals that are easily decomposed by acids, such as cyanides, sulfides, and carbonates. scbt.com

Stability Studies and Degradation Pathways

The stability of this compound is affected by conditions such as temperature and exposure to light. fishersci.com The compound is generally stable under normal temperatures and pressures but should be protected from high temperatures. chemsrc.com

Thermal decomposition of this compound can lead to the release of irritating gases and vapors. fishersci.comthermofisher.com When exposed to heat or flame, it presents a slight fire hazard. scbt.com The combustion products include toxic and corrosive fumes such as hydrogen chloride, phosgene (B1210022), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). scbt.comchemsrc.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 70258-18-3 | C₆H₅Cl₂N |

| 2-Chloro-5-(chloromethyl)pyridine (B46043) | 70258-18-3 | C₆H₅Cl₂N |

| This compound hydrochloride | 124425-84-9 | C₆H₅Cl₂N·HCl |

| (5-chloropyridin-2-yl)hydrazine | 27032-63-9 | C₅H₆ClN₃ |

| 2-Chloropyridine | 109-09-1 | C₅H₄ClN |

| Phenylacetonitrile | 140-29-4 | C₈H₇N |

| Pheniramine | 86-21-5 | C₁₆H₂₀N₂ |

| Hydrazine hydrate | 7803-57-8 | H₆N₂O |

| Phosgene | 75-44-5 | CCl₂O |

| Carbon monoxide | 630-08-0 | CO |

| Carbon dioxide | 124-38-9 | CO₂ |

| Hydrogen chloride | 7647-01-0 | HCl |

Derivative Synthesis and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Bioactive Derivatives

The chemical reactivity of 5-Chloro-2-(chloromethyl)pyridine makes it a valuable starting block for creating a diverse library of new molecules. A key strategy involves converting the chloromethyl group into other functional moieties, which can then be used to build more complex derivatives.

A significant pathway to novel derivatives begins with the conversion of this compound into its corresponding hydrazine (B178648) intermediate, 2-Chloro-5-(hydrazinylmethyl)pyridine (B1393759). This intermediate serves as a crucial building block for synthesizing hydrazone compounds. The synthesis is achieved by reacting 2-Chloro-5-(hydrazinylmethyl)pyridine with a variety of aromatic aldehydes. nih.gov This reaction is typically conducted under mild conditions and results in the formation of a hydrazone linkage (-NH-N=CH-). nih.govacs.org

The resulting hydrazone derivatives are a class of compounds known for their diverse biological activities. The identity of the aromatic aldehyde used in the synthesis can be systematically varied to produce a wide range of compounds with different substituents, allowing for extensive exploration of their potential bioactivity. The structures of these newly synthesized hydrazones are typically confirmed using spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry. nih.gov

Modern synthetic chemistry increasingly employs continuous flow technology to improve efficiency, safety, and scalability. The synthesis of derivatives from this compound has been successfully adapted to continuous flow reaction modules. nih.gov This approach offers a more rapid and efficient alternative to traditional batch reactions. nih.govchemicalbook.com

In a typical setup, the starting material, this compound, is introduced into a flow reactor where the reaction to form an intermediate like 2-Chloro-5-(hydrazinylmethyl)pyridine, and its subsequent conversion to hydrazone derivatives, can occur continuously. nih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and safer handling of reactive intermediates. chemicalbook.com This methodology has proven highly effective, with systems demonstrating high efficiency and stability over extended periods of continuous operation, making it suitable for large-scale industrial production. chemicalbook.com

Functionalization of the Pyridine (B92270) Moiety

Beyond modifications at the chloromethyl group, the pyridine ring of this compound itself can be functionalized to generate new derivatives. The nitrogen atom and the carbon atoms of the ring present opportunities for chemical modification, which can significantly influence the biological and physical properties of the resulting molecules.

One key functionalization is the N-oxidation of the pyridine nitrogen, which can be achieved using systems like titanium silicalite (TS-1) and H2O2 in a continuous flow microreactor. chemicalbook.com Another approach involves substitution reactions on the pyridine ring. For instance, processes have been developed to introduce trifluoromethyl groups onto the pyridine structure, a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability. The chlorination of 3-methylpyridine (B133936) to 2-chloro-5-methylpyridine (B98176), a precursor to this compound, is a foundational step in a synthetic chain that can lead to various chlorinated and fluorinated pyridine pesticides. agropages.com These functionalization strategies expand the chemical space accessible from this starting material, enabling the creation of compounds tailored for specific applications.

Structure-Activity Investigations for Biological Applications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological effect, guiding the design of more potent and selective molecules. Derivatives of this compound have been the subject of such investigations, revealing key insights for various biological applications.

Preliminary testing of hydrazone derivatives synthesized from 2-Chloro-5-(hydrazinylmethyl)pyridine has shown promising biological activities, including potential antimicrobial and antimalarial effects, highlighting their utility in drug development. nih.gov Broader studies on pyridine-based compounds have established several principles. For example, in the context of antiproliferative activity, the presence and position of nitrogen- and oxygen-containing groups such as -OCH₃ and -OH can enhance biological effects. nih.gov In contrast, the introduction of halogen atoms can have variable effects depending on their size and electronegativity. nih.gov Antitumor evaluations of other novel hydrazide-hydrazone derivatives have also demonstrated significant inhibitory effects against various cancer cell lines. acs.org

The neonicotinoid class of insecticides, for which this compound is a key intermediate, acts selectively on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. nih.gov SAR studies in this area focus on modifications that enhance this selective binding while minimizing toxicity to non-target organisms.

Table 1: Biological Activities of Pyridine Derivatives

| Derivative Class | Biological Application | Key Findings | Citations |

|---|---|---|---|

| Hydrazones | Antimicrobial, Antimalarial | Promising preliminary activity observed. | nih.gov |

| Hydrazide-Hydrazones | Antitumor | High inhibitory effects against breast, lung, and CNS cancer cell lines. | acs.org |

| Substituted Pyridines | Antiproliferative | Activity enhanced by -OH and -OCH₃ groups; affected by halogens. | nih.gov |

Exploration of Fluorinated Derivatives

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal and agricultural chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The exploration of fluorinated derivatives based on the this compound scaffold is an active area of research.

Industrial synthetic pathways exist for the chlorination and subsequent fluorination of methylpyridine precursors. agropages.com For example, 2-chloro-5-methylpyridine can be chlorinated to 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) and also serve as a starting point for fluorinated products like 2-chloro-5-trifluoromethyl pyridine (CTF), an intermediate for several pesticides. agropages.com Specific laboratory methods have also been detailed for the synthesis of fluorinated pyridines, such as the preparation of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, which involves the introduction of a trifluoromethyl group. chemicalbook.com

Table 2: Examples of Fluorinated Pyridine Derivatives and Precursors

| Compound/Precursor | Synthetic Context | Application/Significance | Citations |

|---|---|---|---|

| 2-Chloro-5-trifluoromethyl pyridine (CTF) | Synthesized from 2-chloro-5-methylpyridine via chlorination and fluorination. | Intermediate for pyridalyl (B1679942) and fluazifop-butyl (B166162) series pesticides. | agropages.com |

| 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | Synthesized from 5-chloro-2-(trifluoromethyl)pyridine. | Example of trifluoromethyl group introduction. | chemicalbook.com |

| Fluorinated Pyridine-based Ligands | Synthesized for SAR studies. | Development of selective PET tracers for CB2 receptors. | acs.org |

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Chloromethyl Pyridine

X-ray Crystallography Studies

X-ray crystallography has been employed to determine the precise solid-state structure of 5-Chloro-2-(chloromethyl)pyridine, revealing details about its molecular geometry and the non-covalent interactions that govern its crystal lattice.

The title compound, C₆H₅Cl₂N, is characterized as being nearly planar. researchgate.netresearchgate.netmdpi.comnih.gov A root-mean-square (r.m.s.) deviation of 0.0146 Å has been calculated for all atoms, with the notable exception of the chlorine atom of the chloromethyl group. researchgate.netresearchgate.netmdpi.comnih.gov This chlorine atom is offset and lies above the main molecular plane. researchgate.netresearchgate.netmdpi.comnih.gov The bond lengths and angles are generally within normal ranges. researchgate.netresearchgate.netnih.gov The crystal structure belongs to the monoclinic system with the space group P2₁/c. researchgate.netnih.gov

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₆H₅Cl₂N |

| Molecular Weight (Mr) | 162.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (V) (ų) | 707.0 (2) |

| Z | 4 |

| Temperature (K) | 293 |

In the crystalline state, molecules of this compound are connected through weak intermolecular C—H⋯N hydrogen bonds. researchgate.netresearchgate.netnih.gov This specific interaction involves a hydrogen atom from the chloromethyl group (C6) and the nitrogen atom of an adjacent pyridine (B92270) ring. researchgate.net These hydrogen bonds link the molecules into dimers, a structural motif that is considered to be an effective factor in the stabilization of the crystal structure. researchgate.netresearchgate.netmdpi.comnih.gov The geometry of this hydrogen bond has been defined with a D-H···A distance of 3.453(3) Å and an angle of 151°. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides information on the functional groups and bonding arrangements within a molecule.

While FT-IR and FT-Raman spectra for this compound are available from various databases, a detailed and published assignment of its specific vibrational modes is not readily found in the surveyed literature. nih.gov However, based on the known functional groups, the characteristic vibrational bands can be generally interpreted. The spectra would be dominated by vibrations corresponding to the pyridine ring, the C-Cl bonds, and the chloromethyl group. Pyridine ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group are expected above 3000 cm⁻¹. The C-Cl stretching vibrations for both the aromatic chloride and the aliphatic chloride would be found in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule, making it essential for structural confirmation.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of this compound and its derivatives. For the parent compound, the proton NMR spectrum shows distinct signals for the protons on the pyridine ring and the chloromethyl group. elsevierpure.com The pyridine ring protons typically resonate in the aromatic region between δ 7.0–8.5 ppm, while the methylene protons of the chloromethyl group appear as a singlet further upfield, around δ 4.5 ppm. elsevierpure.comnist.gov In derived compounds, the chemical shifts of these protons can change depending on the new substituents, providing crucial information for structural verification. For instance, the presence and position of the chloromethyl group in derivatives are readily identified by its characteristic chemical shift in both ¹H NMR (δH ~4.0–4.5 ppm) and ¹³C NMR (δC ~40–45 ppm). nist.gov

¹H-NMR Data for this compound

| Proton Assignment | Chemical Shift (δ in ppm) | Multiplicity |

|---|---|---|

| H-6 | 8.28 | d |

| H-4 | 7.72 | dd |

| H-3 | 7.34 | d |

| CH₂Cl | 4.58 | s |

Computational Chemistry and Molecular Modeling Investigations Pertaining to 5 Chloro 2 Chloromethyl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics.

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For 5-Chloro-2-(chloromethyl)pyridine, experimental data from X-ray crystallography provides a solid basis for its molecular geometry. The compound, with the chemical formula C₆H₅Cl₂N, is nearly planar. iucr.orgnih.govresearchgate.net An X-ray diffraction study revealed that it crystallizes in the monoclinic system. iucr.orgnih.govresearchgate.net

The pyridine (B92270) ring itself is planar, and most atoms of the molecule lie within this plane. A notable exception is the chlorine atom of the chloromethyl group, which is offset from the plane. iucr.orgnih.govresearchgate.net The crystal structure is stabilized by weak intermolecular C—H···N hydrogen bonds, which form dimeric structures. iucr.orgresearchgate.net

Computational geometry optimization using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, would typically be used to calculate the bond lengths, bond angles, and dihedral angles in the gas phase. ekb.egjddtonline.info These calculated parameters can then be compared with the experimental data obtained from X-ray crystallography to validate the computational model. While specific DFT-optimized geometry data for this compound is not detailed in the searched literature, the experimental data provides precise geometric parameters.

Table 1: Selected Experimental Crystal Structure Data for 2-Chloro-5-(chloromethyl)pyridine (B46043) iucr.orgnih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| V (ų) | 707.0 (2) |

| Z | 4 |

Electronic structure calculations, particularly of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. ekb.eg For chloropyridine derivatives, the electron-withdrawing nature of the chlorine atoms influences the energies of these orbitals.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies. researchgate.net A computational frequency analysis is typically performed on the optimized geometry of the molecule. researchgate.net

The calculated vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental spectra. researchgate.net While a detailed vibrational analysis of this compound correlated with DFT calculations is not available in the searched results, studies on similar molecules like 2-amino-5-chloropyridine (B124133) demonstrate this methodology. researchgate.net In such studies, the calculated frequencies for stretching, bending, and torsional modes are assigned to the corresponding peaks in the experimental FTIR and FT-Raman spectra. This correlation helps in the definitive assignment of the vibrational bands and confirms the optimized molecular structure. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intramolecular interactions. wikipedia.org It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns well with the classical Lewis structure concept. wikipedia.orgwisc.edu

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map is a 3D plot of the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.net

Different colors on the MEP map represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas, are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas, are susceptible to nucleophilic attack. researchgate.net

Green: Regions of near-zero potential, representing neutral areas. researchgate.net

For this compound, the MEP map would be expected to show a region of negative potential (red or yellow) around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack or hydrogen bonding. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the pyridine ring and the chloromethyl group, indicating their susceptibility to nucleophilic attack. The chlorine atoms would also influence the potential distribution due to their electronegativity.

Molecular Docking Simulations of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of potential drug candidates.

Derivatives of 2-chloropyridine (B119429) have been the subject of molecular docking studies to evaluate their potential as enzyme inhibitors. These studies predict the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), and detail the specific interactions between the ligand and the amino acid residues in the active site of the target protein.

One study investigated 2-chloropyridine derivatives containing a flavone (B191248) moiety as potential inhibitors of telomerase, an enzyme implicated in cancer. nih.gov A derivative, compound 6e , was docked into the active site of telomerase (PDB ID: 3DU6). nih.gov The simulation aimed to determine the likely binding model and understand the interactions driving the inhibitory activity. nih.gov Another study on 2-chloropyridine derivatives with a 1,3,4-oxadiazole (B1194373) moiety also targeted telomerase, with docking simulations for the most potent compound, 6o , revealing its binding mode within the enzyme's active site. iucr.orgresearchgate.netresearchgate.net

In a different therapeutic area, novel pyridine derivatives were evaluated as potential inhibitors of Acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. wikipedia.org Molecular docking simulations were performed using the crystal structure of AChE (PDB ID: 1EVE). wikipedia.org The study calculated the binding energies and inhibition constants for the synthesized compounds, identifying a derivative with a para-fluorobenzyl substituent as having the most favorable binding energy. wikipedia.org

These studies demonstrate how molecular docking can be a powerful tool to predict and rationalize the biological activity of derivatives based on the this compound scaffold, guiding the design of more potent and selective inhibitors.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-5-chloropyridine |

| 2-chloropyridine |

Interaction Modes with Biological Targets

Computational studies, while not extensively focused on this compound itself, have provided significant insights into the interaction modes of closely related chlorinated pyridine derivatives with various biological targets. These studies, primarily employing molecular docking and molecular dynamics simulations, help to elucidate the potential binding mechanisms of this compound. The key to its interactions lies in its structural features: the pyridine ring, the chloro-substituent on the ring, and the chloromethyl group.

Research on various pyridine-containing compounds has shown that the pyridine nucleus is a crucial element for therapeutic properties, including antimicrobial and antiviral activities. The geometry of the molecule, dictated by the pyridine core and its substituents, determines its interaction with specific proteins and its selectivity for biological targets.

The primary modes of interaction observed for similar and derivative compounds, which can be extrapolated to this compound, include hydrogen bonding, halogen bonding, and hydrophobic (including π-stacking) interactions.

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues (e.g., the backbone N-H of amino acids or the side chains of residues like asparagine, glutamine, or arginine) in the active site of a protein. Additionally, while not a strong donor, the C-H bonds on the pyridine ring can participate in weak C-H···O or C-H···N interactions, which have been noted to contribute to the stability of protein-ligand complexes. nih.govresearchgate.net

Halogen Bonding and Chlorine-Specific Interactions: The chlorine atom attached to the pyridine ring is a key functional group for molecular recognition. It can participate in halogen bonding, where the electropositive region on the pole of the chlorine atom (the σ-hole) interacts with a nucleophilic or electron-rich area, such as the backbone carbonyl oxygen of an amino acid or the side chains of serine, threonine, or aspartic acid. Furthermore, chlorine atoms can engage in Cl–π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. mdpi.com These interactions, driven by electrostatic and dispersion forces, are significant for ligand recognition and binding affinity. mdpi.com

Molecular docking studies on derivatives of 2-chloropyridine have identified specific interactions with the active sites of various enzymes. For instance, studies on pyridine derivatives as potential telomerase inhibitors and cyclooxygenase-2 (COX-2) inhibitors have highlighted the importance of these non-covalent interactions in determining the inhibitory activity of the compounds. nih.gov In silico studies of other chlorinated pyridine derivatives have also shown interactions with the amino acid residues of various enzymes, further underscoring the importance of these binding modes.

The table below summarizes the potential interaction types and the amino acid residues likely to be involved in the binding of this compound to biological targets, based on studies of analogous compounds.

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Asn, Gln, Arg, His, Lys, Ser, Thr, Tyr |

| Halogen Bond (Cl···O/N) | Ring-bound Chlorine | Ser, Thr, Asp, Glu, Main-chain carbonyls |

| Cl–π Interaction | Ring-bound Chlorine | Phe, Tyr, Trp |

| π–π Stacking | Pyridine Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Entire Molecule | Ala, Val, Leu, Ile, Met, Pro |

The following table provides examples of binding interactions observed in computational studies of various pyridine derivatives with specific protein targets. While not directly involving this compound, these findings illustrate the common interaction patterns for this class of compounds.

| Protein Target (PDB ID) | Ligand Class | Observed Interactions | Interacting Residues |

| Telomerase (3DU6) | 2-Chloro-pyridine derivatives with flavone moieties | Hydrogen bonds, π-π stacking | Not specified in abstract |

| Cyclooxygenase-2 (COX-2) | Pyridine derivatives with pyrazole (B372694)/pyran moieties | Hydrogen bonds, hydrophobic interactions | Not specified in abstract |

| SARS-CoV-2 Main Protease (Mpro) | Alkaloids (for general comparison) | Hydrogen bonds, hydrophobic interactions | Not specified in abstract |

| Pf-DHFR (1J3I, 1J3K) | Pyridine-substituted pyrazole 1,3,5-triazines | Hydrogen bonds, π-alkyl, π-π stacking | Leu46, Phe58, Ser111, Ile112, Ala116, Pro113 |

These computational models and the interaction data from related compounds provide a robust framework for understanding how this compound is likely to bind within a protein's active site, guiding further research and the design of new derivatives with specific biological activities.

Applications in Advanced Chemical Synthesis

Intermediate in Agrochemical Synthesis

5-Chloro-2-(chloromethyl)pyridine plays a pivotal role in the production of various agrochemicals, contributing significantly to crop protection and food security. Its primary application lies in the synthesis of insecticides, but it also serves as a precursor for herbicides and fungicides. chemicalbook.comgoogle.com

Precursor for Neonicotinoid Insecticides

The most prominent use of this compound is as a key intermediate in the synthesis of several major neonicotinoid insecticides. pmarketresearch.comgoogle.compatsnap.com These systemic insecticides are highly effective against a broad spectrum of sucking and chewing pests. The synthesis of these insecticides typically involves the reaction of this compound with a suitable nucleophile.

The following table outlines the role of this compound in the synthesis of prominent neonicotinoid insecticides:

| Neonicotinoid Insecticide | Role of this compound |

| Imidacloprid | A primary building block, reacting with 2-nitroiminoimidazolidine. google.compmarketresearch.comgoogle.compatsnap.comwipo.intagropages.com |

| Acetamiprid | A key intermediate in its synthesis. google.comgoogle.compatsnap.comgoogle.comscispace.comchemicalbook.com |

| Thiacloprid | An essential precursor for its production. google.compatsnap.com |

| Nitenpyram | A crucial starting material for its synthesis. google.compatsnap.com |

Role in Herbicide Production

Beyond insecticides, this compound is also utilized as a raw material in the manufacturing of certain herbicides, contributing to weed management in agriculture. chemicalbook.comgoogle.com

Use in Fungicide Development

The versatility of this compound extends to the development of fungicides, where it serves as a foundational chemical structure for creating compounds that combat fungal diseases in crops. agropages.com

Building Block in Pharmaceutical Chemistry

The structural features of this compound make it a valuable scaffold for the synthesis of a wide array of pharmaceutical compounds. chemicalbook.com Its ability to undergo various chemical transformations allows for the creation of diverse molecular architectures with potential therapeutic applications.

Synthesis of Various Pharmaceutical Compounds

This compound serves as a key starting material or intermediate in the synthesis of numerous pharmaceutical agents. chemicalbook.comgoogle.compatsnap.com The reactive chloromethyl group readily participates in nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecules. This versatility has been exploited in the preparation of a range of compounds with potential medicinal value.

Exploration of Therapeutic Applications of Derivatives

Researchers have actively explored the therapeutic potential of derivatives synthesized from this compound. These investigations have revealed promising activities across several therapeutic areas.

| Therapeutic Area | Research Findings on Derivatives |

| Antimicrobial | Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. asianpubs.org Studies have shown that certain hydrazone compounds derived from this intermediate exhibit potential antimicrobial effects. asianpubs.org |

| Anti-malarial | The scaffold of this compound has been utilized in the design and synthesis of novel compounds with potential anti-malarial activity. asianpubs.org Preliminary studies on some of its derivatives have indicated promising results in this area. asianpubs.org |

| Anticancer | The structural framework of this compound has been incorporated into the design of potential anticancer agents. For instance, certain ciminalum-thiazolidinone hybrid molecules, which can be conceptually linked to this starting material, have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov |

General Organic Synthesis Reagent

This compound is a versatile bifunctional reagent extensively utilized in organic synthesis. Its value stems from the presence of two reactive sites: the chloromethyl group at the 2-position and the activated pyridine (B92270) ring containing a chlorine atom at the 5-position. This unique structure allows for a wide array of chemical transformations, making it a key building block for constructing more complex molecules in the pharmaceutical, agrochemical, and materials science sectors. pipzine-chem.compipzine-chem.comchemicalbook.com

The primary reactivity of this compound lies in the chloromethyl group. The chlorine atom on the methyl group is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of the (5-chloropyridin-2-yl)methyl moiety into various molecular scaffolds. pipzine-chem.com

Key Reactions as a Synthesis Reagent:

Nucleophilic Substitution: The compound readily reacts with a wide range of nucleophiles. For instance, it can react with alcohols under basic conditions to form ether compounds or with amines to generate nitrogen-containing derivatives. pipzine-chem.com This reactivity is fundamental to its role as a precursor in the synthesis of numerous target molecules.

Carbon-Carbon Bond Formation: As a source of an electrophilic carbon, it can participate in reactions with carbanions or other carbon nucleophiles to form new carbon-carbon bonds, a critical step in the assembly of complex organic frameworks. pipzine-chem.com

Pyridine Ring Modifications: The pyridine ring itself is aromatic and can undergo electrophilic substitution reactions. The nitrogen atom's electron-withdrawing nature directs these substitutions primarily to the meta-position (β-position) relative to the nitrogen. pipzine-chem.com

Precursor to Ligands: The molecule serves as a precursor for creating pyridine-containing ligands, which are important in coordination chemistry and catalysis.

The dual reactivity of the chloromethyl group and the pyridine ring makes this compound an indispensable intermediate. pipzine-chem.com Its application facilitates the synthesis of compounds with specific biological activities or material properties. pipzine-chem.compipzine-chem.com For example, in materials science, incorporating this molecule into polymer structures can enhance thermal stability, conductivity, or optical properties. pipzine-chem.compipzine-chem.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10177-24-9 | chemicalbook.com |

| Molecular Formula | C6H5Cl2N | pipzine-chem.comchemicalbook.com |

| Molecular Weight | 162.02 g/mol | chemicalbook.com |

| Appearance | Colorless to pale yellow liquid | pipzine-chem.com |

| Boiling Point | ~234-236 °C | pipzine-chem.com |

| Solubility | Poorly soluble in water; Soluble in ethanol, acetone | pipzine-chem.com |

| IUPAC Name | This compound | nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

Historically, the synthesis of 5-Chloro-2-(chloromethyl)pyridine has involved multi-step processes that can be complex and generate significant waste. google.com For instance, a known method involves converting 2-chloropyridine-5-carboxylic acid into its acid chloride form, followed by esterification, reduction, and a final chlorination step. google.com Another approach, the direct chlorination of 2-chloro-5-methylpyridine (B98176), often suffers from a lack of uniform reaction, necessitating an early halt to the process to prevent the formation of polychlorinated by-products that are difficult to separate. google.com

Future research is intensely focused on developing more sustainable and efficient synthetic methods. A significant trend is the move towards single-step reactions and the use of advanced catalytic systems. One innovative approach involves the direct synthesis from 3-methylpyridine (B133936) and chlorine using a supported palladium chloride catalyst in a tubular reactor. patsnap.com This method is noted for increasing reaction speed, improving selectivity for the target product, and producing minimal waste, with the precious metal catalyst being easily recoverable. patsnap.com Another sustainable approach utilizes a cyclization reaction, which effectively avoids the generation of by-products often seen in other chlorination processes, leading to a product purity of over 95%. google.com The use of continuous flow reactors also represents a modern and efficient synthetic strategy. asianpubs.orgconsensus.app These novel routes signify a shift towards greener chemistry, aiming for lower comprehensive costs, reduced waste, and higher yields. patsnap.com

Table 1: Comparison of Synthetic Routes for this compound This table is interactive. Click on headers to sort.

| Synthetic Pathway | Key Reactants/Catalysts | Primary Advantages | Reported Disadvantages/Challenges | Reference(s) |

|---|---|---|---|---|

| Multi-Step from Carboxylic Acid | 2-chloropyridine-5-carboxylic acid, thionyl chloride, sodium boranate | Established, well-documented | Complicated, multi-step process, potential for waste generation | google.com |

| Direct Chlorination | 2-chloro-5-methylpyridine, elemental chlorine | Direct approach | Non-uniform reaction, formation of polychlorinated by-products, difficult separation | google.com |

| Catalytic One-Step Synthesis | 3-methylpyridine, chlorine, supported palladium chloride catalyst | Single-step reaction, reduced waste, high selectivity, recoverable catalyst | Requires specialized catalyst and reactor setup | patsnap.com |

| Cyclization Reaction | Cyclopentadiene (B3395910), acrolein | Avoids chlorination by-products, high product purity (>95%), simple process | Specific to certain raw materials | google.com |

| Continuous Flow Reaction | 2-chloro-5-(chloromethyl)pyridine (B46043) as starting material for derivatives | Rapid and efficient for derivative synthesis, enhanced process control | Mentioned in the context of derivative synthesis | asianpubs.orgconsensus.app |

Exploration of New Bioactive Derivatives with Improved Efficacy and Selectivity

While this compound is a known precursor to neonicotinoid insecticides like imidacloprid, a major emerging trend is the exploration of its derivatives for new therapeutic applications. chemicalbook.comnih.gov Research is actively moving beyond agrochemicals to discover compounds with potential pharmacological uses.

A recent study highlights a promising pathway where this compound is used to synthesize a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759). asianpubs.orgconsensus.app This intermediate is then reacted with a variety of aromatic aldehydes to produce a series of novel hydrazone compounds. Preliminary biological testing of these new derivatives has indicated promising antimicrobial and anti-malarial activities, suggesting their potential utility in drug development. asianpubs.orgconsensus.app Another area of investigation involves the synthesis of novel 2-chloro-pyridine derivatives that incorporate flavone (B191248) moieties. nih.gov These compounds have been evaluated as potential telomerase inhibitors and have shown some efficacy against gastric cancer cells, opening a new avenue for antitumor agent development. nih.gov This diversification into medicinal chemistry demonstrates a clear research trajectory towards creating derivatives with highly selective biological targets and improved therapeutic efficacy. asianpubs.orgnih.gov

Table 2: Emerging Bioactive Derivatives of this compound This table is interactive. Click on headers to sort.

| Derivative Class | Synthetic Approach | Potential Biological Activity | Significance | Reference(s) |

|---|---|---|---|---|

| Hydrazones | Reaction of 2-chloro-5-(hydrazinylmethyl)pyridine with aromatic aldehydes | Antimicrobial, Anti-malarial | Exploration of new infectious disease treatments | asianpubs.orgconsensus.app |

| Flavone-containing Pyridines | Synthesis of 2-chloro-pyridine derivatives with flavone moieties | Antitumor (Telomerase Inhibition) | Potential for new cancer therapeutics; effective against gastric cancer cell lines | nih.gov |

| Neonicotinoids | Established multi-step synthesis | Insecticidal | Current primary application in agrochemicals | chemicalbook.com |

Advanced Computational Studies for Predictive Modeling of Reactivity and Biological Activity

The rational design of new bioactive molecules increasingly relies on advanced computational methods. For this compound and its derivatives, future research will heavily leverage these tools for predictive modeling. Detailed structural information, such as the crystal structure data available for the title compound, provides the fundamental basis for these models. nih.govresearchgate.net This data, which includes precise bond lengths, angles, and molecular planarity, is critical for accurately simulating molecular behavior. nih.govresearchgate.net

A key application of computational studies is molecular docking, which has already been used for related derivatives. nih.gov For example, molecular docking studies were performed on novel 2-chloro-pyridine derivatives containing flavone moieties to understand their interaction with telomerase, a crucial target in cancer therapy. nih.gov This approach allows researchers to predict the binding affinity and orientation of a potential drug molecule within the active site of a biological target, thereby forecasting its potential activity before undertaking costly and time-consuming synthesis. Future work will likely expand these in silico studies to screen vast virtual libraries of potential derivatives of this compound against a wide range of biological targets, accelerating the discovery of new leads with high efficacy and selectivity.

Investigation of Pharmacological Potential Beyond Current Applications

The broader family of chlorinated pyridine (B92270) and quinoline (B57606) molecules has a rich history in drug discovery, forming the basis for treatments of numerous conditions. nih.gov This context supports the hypothesis that derivatives of this compound could be developed to target a wide array of diseases. Future research will involve screening new derivatives against diverse pharmacological targets, including enzymes, receptors, and ion channels implicated in various human pathologies. This exploration aims to unlock novel therapeutic applications, moving this versatile intermediate far beyond its current agrochemical niche and into the mainstream of pharmaceutical development.

Comprehensive Environmental Impact Assessments and Mitigation Strategies

As the applications of this compound and its derivatives expand, a thorough understanding of their environmental fate and impact becomes imperative. Research on the environmental degradation of pyridine compounds shows they can be broken down by bacteria in soil, often through pathways involving hydroxylated intermediates. tandfonline.com However, a significant knowledge gap exists, as data are specifically lacking on the environmental fate of chloropyridines, which are among the most important classes of pyridine derivatives found in the environment. tandfonline.com

Future research must prioritize comprehensive environmental impact assessments. These studies would follow frameworks similar to those used for other industrial chemicals, evaluating persistence, bioaccumulation potential, and toxicity to aquatic organisms. canada.ca Such assessments would also consider that the environmental hazard of a commercial chemical can sometimes be attributed to by-products or impurities from the manufacturing process. canada.caindustrialchemicals.gov.au

Mitigation strategies are a parallel and crucial area of research. The most effective strategy is pollution prevention at the source. The development of novel, greener synthetic routes with higher selectivity and lower waste generation, such as one-step catalytic processes or cyclization reactions that avoid by-products, is a primary form of mitigation. patsnap.comgoogle.com Furthermore, studying the biodegradation pathways of chloropyridines could lead to the development of bioremediation techniques to address potential environmental contamination. tandfonline.com

Q & A

Q. What are the critical safety protocols for handling 5-Chloro-2-(chloromethyl)pyridine in laboratory settings?

Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent contamination of drains .

- Storage : Store in airtight containers away from heat and incompatible substances (e.g., strong oxidizers) at ≤25°C .

Q. What synthetic routes are effective for preparing this compound, and how can purity be optimized?

Answer:

- Classical Chloromethylation : React 5-chloro-2-hydroxypyridine with chloromethylating agents (e.g., HCl/formaldehyde), but yields are often low (~20%) due to competing side reactions .

- Optimized Methods :

- Yield Comparison :

| Method | Yield | Key Parameters | Reference |

|---|---|---|---|

| Classical synthesis | 20% | HCl/formaldehyde, 80°C | |

| Catalyzed reaction | 38-51% | Phase-transfer catalyst, 60°C |

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electronic Effects : The electron-withdrawing chloro group at the 5-position activates the pyridine ring for nucleophilic substitution, while the chloromethyl group at the 2-position facilitates alkylation or Suzuki-Miyaura coupling .

- Comparative Reactivity :

| Compound | Reactivity in Cross-Coupling | Reference |

|---|---|---|

| This compound | High (dual activation sites) | |

| 2-Chloro-4-(chloromethyl)pyridine | Moderate (steric hindrance) |

- Methodological Insight : Use Pd(PPh₃)₄ as a catalyst in THF at 80°C for Suzuki couplings, monitoring progress via TLC or HPLC .

Q. What strategies mitigate by-product formation during the synthesis of this compound derivatives?

Answer:

Q. How can computational modeling predict regioselectivity in nucleophilic substitutions of this compound?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic hotspots. The LUMO of this compound localizes at the 2-position, favoring nucleophilic attack .

- Software Tools : Gaussian or ORCA for energy minimization; PyMol for visualizing charge distribution .

- Validation : Cross-check computational predictions with experimental NMR kinetic studies .

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR splitting) for this compound derivatives?

Answer:

- 2D NMR (COSY, HSQC) : Assign complex splitting patterns by correlating proton and carbon signals .

- X-ray Crystallography : Resolve ambiguous structures using SHELX software for refinement (R-factor < 0.05) .

- Cross-Validation : Compare experimental data with simulated spectra from ChemDraw or ACD/Labs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Answer:

- Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .

- SAR Studies : Systematically vary substituents (e.g., replacing Cl with F) and correlate changes with bioactivity trends .

- Meta-Analysis : Compare data across studies, noting differences in solvent (DMSO vs. saline) or concentration ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.